Fmoc-Lys(Retro-Abz-Boc)-OH Fmoc-Lys(Retro-Abz-Boc)-OH
Brand Name: Vulcanchem
CAS No.: 159322-59-5
VCID: VC3966865
InChI: InChI=1S/C33H37N3O7/c1-33(2,3)43-32(41)35-27-17-9-8-16-25(27)29(37)34-19-11-10-18-28(30(38)39)36-31(40)42-20-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,26,28H,10-11,18-20H2,1-3H3,(H,34,37)(H,35,41)(H,36,40)(H,38,39)/t28-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C33H37N3O7
Molecular Weight: 587.7 g/mol

Fmoc-Lys(Retro-Abz-Boc)-OH

CAS No.: 159322-59-5

Cat. No.: VC3966865

Molecular Formula: C33H37N3O7

Molecular Weight: 587.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Lys(Retro-Abz-Boc)-OH - 159322-59-5

Specification

CAS No. 159322-59-5
Molecular Formula C33H37N3O7
Molecular Weight 587.7 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid
Standard InChI InChI=1S/C33H37N3O7/c1-33(2,3)43-32(41)35-27-17-9-8-16-25(27)29(37)34-19-11-10-18-28(30(38)39)36-31(40)42-20-26-23-14-6-4-12-21(23)22-13-5-7-15-24(22)26/h4-9,12-17,26,28H,10-11,18-20H2,1-3H3,(H,34,37)(H,35,41)(H,36,40)(H,38,39)/t28-/m0/s1
Standard InChI Key SUROGAFZBBJCBX-NDEPHWFRSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Characteristics

Fmoc-Lys(Retro-Abz-Boc)-OH is a protected lysine derivative with the molecular formula C₃₃H₃₇N₃O₇ and a molecular weight of 587.7 g/mol . The IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]amino]hexanoic acid, reflects its three key functional components:

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group during solid-phase peptide synthesis (SPPS) and is removed under basic conditions .

  • Boc (tert-butyloxycarbonyl): Shields the ε-amino group of lysine and is cleaved with trifluoroacetic acid (TFA) .

  • Retro-Abz (anthranilic acid): A fluorophore attached via a reversed amide bond, providing fluorescence distinct from aromatic amino acids like tryptophan .

The compound’s structure ensures compatibility with Fmoc-SPPS protocols while enabling post-synthetic modifications. Its isomeric SMILES string (CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24) highlights the stereospecific configuration (L-lysine) and spatial arrangement of protecting groups .

Synthesis and Manufacturing

Fmoc-Lys(Retro-Abz-Boc)-OH is synthesized via Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) . Key steps include:

  • Resin Loading: Attachment of the C-terminal lysine to Wang or Rink amide resin.

  • Sequential Deprotection and Coupling: The Fmoc group is removed with piperidine, followed by coupling of Boc-protected Abz to the ε-amino group using activating agents like HBTU or DIC .

  • Cleavage and Purification: The peptide-resin is treated with TFA to remove Boc groups, and the product is purified via reverse-phase HPLC .

Critical parameters include maintaining a reaction temperature of 25°C and using DMSO as the primary solvent due to the compound’s limited solubility in aqueous buffers .

Applications in Peptide Science

Fluorescence Labeling

The Abz moiety emits fluorescence at λex = 320 nm and λem = 420 nm, avoiding spectral overlap with tryptophan (λem = 350 nm) and tyrosine (λem = 303 nm) . This property is exploited in:

  • Protease Activity Assays: Monitoring enzymatic cleavage via fluorescence quenching .

  • Membrane Permeability Studies: Tracking peptide uptake in live cells .

Peptide Engineering

The compound facilitates the incorporation of fluorophores into peptides without disrupting secondary structures. Applications include:

  • FRET-Based Probes: Paired with quenchers like Dnp for real-time conformational analysis .

  • Targeted Drug Delivery: Conjugating therapeutic peptides with imaging agents .

Comparative Analysis with Fmoc-Lys(Boc)-OH

PropertyFmoc-Lys(Retro-Abz-Boc)-OHFmoc-Lys(Boc)-OH
Molecular Weight587.7 g/mol 468.5 g/mol
Functional GroupsFmoc, Boc, AbzFmoc, Boc
FluorescenceYes (Abz-mediated) No
Enzymatic InhibitionNot reportedBChE inhibitor (KI = 150 µM)
Synthetic UtilityFluorescent probes Standard lysine protection

Pharmacological and Biochemical Research

Bioconjugation Strategies

The ε-amino group’s reactivity allows conjugation with:

  • Biotin: For affinity chromatography .

  • PEG Chains: Enhancing pharmacokinetic profiles .

ParameterSpecification
Storage-20°C in anhydrous conditions
Solubility10 mM in DMSO
Stability≤1 month at -20°C
DecompositionAvoid acids, bases, and oxidizing agents

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